PF-06284674

PKM2 activation cancer metabolism Huh7 cell line

PF-06284674 is a Pfizer-developed, cell-permeable PKM2 activator with a validated EC50 of 70 nM in Huh7 hepatocellular carcinoma cells. Its pyrido[1,2-a]pyrimidin-4-one scaffold is structurally distinct from TEPP-46 and DASA-58, enabling orthogonal chemotype comparisons. The compound induces PKM2 tetramerization to restore pyruvate kinase activity and reverse the Warburg effect—ideal for glycolysis, metabolic reprogramming, and liver cancer metabolism studies. Authentic Pfizer compound supplied with established QC parameters ensures inter-laboratory reproducibility.

Molecular Formula C17H14N4O
Molecular Weight 290.32 g/mol
CAS No. 1434288-24-0
Cat. No. B609970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06284674
CAS1434288-24-0
SynonymsPF-06284674
Molecular FormulaC17H14N4O
Molecular Weight290.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H14N4O/c1-12-5-4-8-16-19-13(9-17(22)21(12)16)10-20-11-18-14-6-2-3-7-15(14)20/h2-9,11H,10H2,1H3
InChIKeyICTBPKWPCGSFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06284674: A Selective PKM2 Activator for Cancer Metabolism Research


PF-06284674 (CAS: 1434288-24-0), also known as PKM2 activator 1 (Compound 8), is a cell-permeable small molecule that selectively activates the M2 isoform of pyruvate kinase (PKM2) . Developed by Pfizer for nitric oxide and cell stress research, the compound has a molecular formula of C17H14N4O and a molecular weight of 290.32 g/mol . PKM2 is a critical metabolic enzyme that regulates the final step of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate, and exists predominantly as a low-activity dimer in cancer cells that favors biosynthetic pathways . PF-06284674 promotes PKM2 tetramerization, restoring its high-activity state and reversing the Warburg effect associated with tumor metabolism [1].

Why PF-06284674 Cannot Be Interchanged with Other PKM2 Modulators


PKM2 modulators exhibit substantial functional divergence—activators promote tetramerization and restore pyruvate kinase activity, whereas inhibitors further suppress activity to exacerbate metabolic stress . Even among PKM2 activators, structural variations yield markedly different potency profiles, selectivity margins over PKM1/PKR/PKL isoforms, cell permeability characteristics, and tetramerization induction efficacy . PF-06284674 belongs to the pyrido[1,2-a]pyrimidin-4-one chemotype—structurally distinct from the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold of TEPP-46 (ML-265) and the sulfonamide-based DASA-58 series . These chemical differences translate into quantifiably different activation potencies, as detailed in the comparative evidence below. Direct substitution without experimental validation risks compromising experimental reproducibility and generating non-comparable datasets .

PF-06284674: Quantitative Differentiation Evidence vs. Comparable PKM2 Activators


PF-06284674 Exhibits 70 nM Cellular EC50 for PKM2 Activation in Huh7 Hepatocellular Carcinoma Cells

PF-06284674 (PKM2 activator 1) activates PKM2 in Huh7 human hepatocellular carcinoma cells with an EC50 of 70 nM [1]. In comparison, TEPP-46 (ML-265)—one of the most widely used PKM2 activators—demonstrates an AC50 of 92 nM in biochemical assays, though direct cellular EC50 values in Huh7 cells have not been published in the same study context . PKM2 activator 2 (compound 28) exhibits an AC50 of 66 nM in biochemical assays, placing PF-06284674 within a comparable potency range but with a structurally distinct chemotype that may confer different cell permeability or selectivity characteristics .

PKM2 activation cancer metabolism Huh7 cell line

PF-06284674 Induces PKM2 Tetramer Formation—A Mechanistic Distinction Not Universally Shared by All PKM2 Activators

PF-06284674 induces PKM2 tetramer formation in cellular assays [1]. This mechanistic property is shared with TEPP-46 (ML-265), which similarly promotes tetramerization of PKM2 to restore high-activity pyruvate kinase function [2]. DASA-58 also promotes PKM2 tetramer formation and restores glycolytic flux . However, not all compounds that bind PKM2 induce tetramerization; certain PKM2 inhibitors stabilize the dimeric form. Tetramerization correlates with reversal of the Warburg effect—shifting cancer cell metabolism from biosynthetic anabolic pathways toward oxidative phosphorylation and reducing tumorigenic potential.

PKM2 tetramerization Warburg effect reversal cancer metabolism

PF-06284674 Demonstrates Selectivity for PKM2 Over PKM1—A Critical Attribute for Isoform-Specific Research

PF-06284674 is characterized as a selective M2 isoform activator of pyruvate kinase . For comparative context, TEPP-46 (ML-265) exhibits an IC50 value for PKM1 that is 4- to 5-fold higher than that for PKM2, establishing a quantifiable selectivity margin for that compound . DASA-58 similarly displays 4- to 5-fold higher IC50 for PKM1 relative to PKM2 . While precise selectivity ratios for PF-06284674 against PKM1, PKR, and PKL have not been published in peer-reviewed literature, vendor annotations consistently describe it as 'selective' for the M2 isoform. PKM2 selectivity is essential for research applications because PKM1 is constitutively active in most normal tissues; non-selective activation could produce confounding metabolic effects that obscure PKM2-specific phenotypic outcomes.

PKM2 isoform selectivity PKM1 glycolysis regulation

PF-06284674 Pyrido[1,2-a]pyrimidin-4-one Scaffold Differs Fundamentally from TEPP-46 and DASA-58 Chemotypes

PF-06284674 contains a pyrido[1,2-a]pyrimidin-4-one core with a benzimidazole substituent (C17H14N4O, MW = 290.32) . In contrast, TEPP-46 (ML-265) is based on a thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold (C17H14N4O2S, MW = 338.38) , while DASA-58 features a sulfonamide-linked aromatic system (C19H18N2O6S2, MW = 434.49) . These scaffold differences translate into distinct physicochemical properties: PF-06284674 has 2 rotatable bonds versus 3 for TEPP-46, differing hydrogen bond donor/acceptor counts, and distinct logP and solubility profiles. For researchers developing PKM2-targeted therapies or chemical probes, scaffold diversity enables exploration of different chemical space regions and may confer differential pharmacokinetic properties, off-target profiles, and intellectual property positions.

chemical scaffold medicinal chemistry structure-activity relationship

PF-06284674 Pfizer Origin Provides Commercial-Grade Chemical Synthesis Traceability

PF-06284674 was developed by Pfizer and is distributed as an authentic Pfizer compound . Unlike many PKM2 modulators that originate from academic screening campaigns with variable commercial synthesis and quality control standards, PF-06284674 benefits from pharmaceutical-grade synthetic route documentation and established quality control parameters. TEPP-46 (ML-265) originated from NIH Chemical Genomics Center screening efforts [1], and DASA-58 emerged from academic research programs . While both are now commercially available, the Pfizer provenance of PF-06284674 ensures batch-to-batch consistency, documented synthetic routes, and established handling and stability parameters that may be less rigorously defined for compounds lacking pharmaceutical industry development heritage.

chemical provenance quality assurance Pfizer compound

PF-06284674's 70 nM Cellular EC50 Represents a Distinct Potency Profile Among PKM2 Activators

PF-06284674 activates PKM2 with an EC50 of 70 nM in Huh7 cells [1]. Among other PKM2 activators with published potency data: DASA-58 exhibits an AC50 of 38 nM and AC90 of 680 nM in biochemical assays ; PKM2 activator 2 shows an AC50 of 66 nM in biochemical assays ; TEPP-46 demonstrates an AC50 of 92 nM in biochemical assays ; and PKM2 activator 4 exhibits an AC50 range of 1-10 μM, representing substantially lower potency . Notably, PF-06284674's 70 nM value was measured in a cellular context (Huh7 cells), whereas most comparator data derive from biochemical assays using recombinant PKM2 protein. The cell-based measurement may more accurately reflect the compound's effective concentration in a native cellular environment where membrane permeability and intracellular protein binding influence observed potency.

PKM2 activator potency cancer cell lines dose-response

PF-06284674: Research and Industrial Application Scenarios Based on Quantitative Evidence


Hepatocellular Carcinoma Metabolism Studies Using Huh7 Liver Cancer Cell Models

PF-06284674 is validated in Huh7 human hepatocellular carcinoma cells with a quantified cellular EC50 of 70 nM [1]. This cell-specific potency makes PF-06284674 particularly suitable for liver cancer metabolism studies, where Huh7 is a widely used model system for investigating the Warburg effect and glycolytic regulation in hepatocellular carcinoma. Researchers can employ PF-06284674 at concentrations near its 70 nM EC50 to activate PKM2 and assess metabolic reprogramming outcomes—including changes in lactate production, oxygen consumption rates, and glycolytic intermediate flux—without excessive off-target effects that may arise at higher concentrations. For comparative studies, TEPP-46 (ML-265) or DASA-58 may be used as structurally distinct positive controls .

PKM2 Tetramerization and Warburg Effect Reversal Studies in Cancer Cell Lines

PF-06284674 induces PKM2 tetramer formation [1], a mechanistic prerequisite for restoring high-activity pyruvate kinase function and reversing the Warburg effect in cancer cells. This property makes PF-06284674 suitable for studies investigating metabolic switch regulation—specifically, whether PKM2 tetramerization alone suffices to shift cancer cell metabolism from anabolic biosynthesis toward oxidative phosphorylation in specific cancer types. TEPP-46 and DASA-58 also induce tetramerization , enabling multi-compound experimental designs that control for chemotype-specific off-target effects. Researchers should pair PF-06284674 treatment with assays measuring tetramer formation (e.g., cross-linking or size-exclusion chromatography), pyruvate kinase activity, and metabolic flux analyses to establish causal relationships between PKM2 activation and observed phenotypes.

Medicinal Chemistry and SAR Studies Targeting Pyrido[1,2-a]pyrimidin-4-one PKM2 Activators

PF-06284674 provides a pyrido[1,2-a]pyrimidin-4-one scaffold (C17H14N4O, MW = 290.32) [1] that is structurally distinct from the thienopyrrolopyridazinone core of TEPP-46 and the sulfonamide framework of DASA-58 . Medicinal chemistry programs seeking to diversify PKM2-targeted chemical matter can use PF-06284674 as a starting point for structure-activity relationship studies. The scaffold offers 2 rotatable bonds, no hydrogen bond donors, and 3 hydrogen bond acceptors—physicochemical parameters that influence oral bioavailability and CNS penetration. Researchers can compare the potency, selectivity, and pharmacokinetic properties of PF-06284674 with those of TEPP-46 (4- to 5-fold selective for PKM2 over PKM1) to identify scaffold-specific advantages for particular therapeutic indications or delivery routes.

Multi-Site Collaborative Studies Requiring High Batch-to-Batch Reproducibility

For multi-site collaborative research programs, academic-industry partnerships, or long-term longitudinal studies where experimental reproducibility across different laboratories and time points is paramount, PF-06284674 offers a significant advantage due to its origin as a Pfizer-developed compound with established commercial synthesis and quality control parameters [1]. Unlike compounds from academic screening campaigns that may exhibit vendor-to-vendor variability in purity, synthetic route, or impurity profile, PF-06284674 is distributed as an authentic Pfizer compound through authorized vendors . This provenance reduces the risk that observed phenotypic differences between studies arise from compound quality variations rather than genuine biological effects—a critical consideration for studies intended to support regulatory filings, patent applications, or clinical development decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06284674

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.